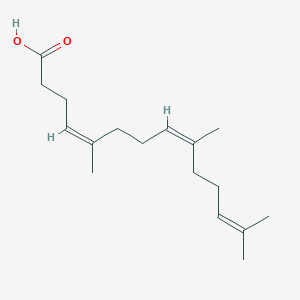

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by bis-methylene-interrupted Z-double bonds This compound is found in various natural sources, including plants, marine organisms, and microorganisms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves several steps, including the formation of bis-methylene-interrupted Z-double bonds. One common method is the stereoselective formation of these double bonds through the use of specific catalysts and reaction conditions. For example, the use of Ziegler-Natta catalysts under controlled temperature and pressure conditions can facilitate the formation of the desired double bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

化学反応の分析

Types of Reactions

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and peroxides, which are intermediates in the synthesis of other biologically active compounds.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

科学的研究の応用

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.

Biology: The compound’s role in biological processes, such as cell signaling and membrane structure, makes it a valuable subject of study in biochemistry and molecular biology.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including lubricants and surfactants

作用機序

The mechanism of action of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways related to inflammation and cell growth. The compound’s unique structure allows it to interact with lipid membranes, affecting their fluidity and function .

類似化合物との比較

Similar Compounds

Similar compounds include other polyunsaturated fatty acids with bis-methylene-interrupted Z-double bonds, such as:

- (4Z,8Z,12Z)-tetradecatrienoic acid

- (5Z,9Z,13Z)-pentadecatrienoic acid

- (6Z,10Z,14Z)-hexadecatrienoic acid

Uniqueness

What sets (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications .

生物活性

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, also known as 4,8,12-tetradecatrienal, is a polyunsaturated fatty acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications in various health conditions due to its unique structural properties and biological effects.

- Molecular Formula: C₁₇H₃₀O

- Molecular Weight: 250.419 g/mol

- CAS Number: 67858-77-9

- LogP: 5.178

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anti-inflammatory Effects

- This compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies indicate that it can inhibit the production of nitric oxide (NO) and prostaglandins in macrophages, which are crucial mediators of inflammation.

-

Antioxidant Activity

- Research has shown that this compound acts as a potent antioxidant. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Anticancer Properties

- Preliminary studies suggest that this fatty acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been observed to reduce cell viability in various cancer cell lines including breast and colon cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of this compound on macrophages:

- Methodology: Macrophages were treated with varying concentrations of the compound.

- Findings: The compound significantly reduced the levels of TNF-alpha and IL-6 cytokines in a dose-dependent manner. Additionally, it decreased COX-2 expression by 50% at the highest concentration tested.

Case Study 2: Antioxidant Potential

A study focused on the antioxidant capacity of this compound involved:

- Methodology: The DPPH radical scavenging assay was employed to assess antioxidant activity.

- Results: The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects on breast cancer cells revealed:

- Methodology: MCF-7 breast cancer cells were treated with different concentrations of the fatty acid.

- Outcomes: A significant reduction in cell proliferation was observed with an IC50 value of 30 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in apoptosis markers.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10-,16-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKDWPMRYSKGTB-CYRKZOTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CCC(=O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23224-49-9 |

Source

|

| Record name | Farnesylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023224499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。